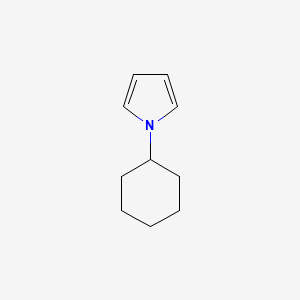

1-cyclohexyl-1H-pyrrole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclohexylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h4-5,8-10H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWPPIRAMRAEHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552057 | |

| Record name | 1-Cyclohexyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31708-14-2 | |

| Record name | 1-Cyclohexyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Cyclohexyl-1H-pyrrole from Cyclohexylamine

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, with N-substituted pyrroles offering a versatile platform for molecular design. This technical guide provides a comprehensive exploration of the synthesis of 1-cyclohexyl-1H-pyrrole, a representative N-alkyl pyrrole, starting from cyclohexylamine. We delve into the prevalent synthetic methodologies, focusing on the Paal-Knorr and Clauson-Kaas reactions, which represent the most reliable routes. This document is structured to provide not just procedural steps, but the underlying chemical logic, enabling researchers, scientists, and drug development professionals to make informed experimental decisions. We present a detailed, self-validating experimental protocol, supported by mechanistic insights, quantitative data comparisons, and a complete set of references to authoritative literature.

Introduction: The Significance of the N-Substituted Pyrrole Motif

Pyrroles are fundamental five-membered nitrogen-containing aromatic heterocycles.[1] Their derivatives are ubiquitous in nature, forming the core of vital biomolecules such as heme and vitamin B12. In the realm of synthetic chemistry, the pyrrole ring is a privileged structure, featuring prominently in a multitude of pharmaceuticals and functional materials.[2][3] The substitution at the nitrogen atom (N-1 position) profoundly influences the molecule's steric and electronic properties, making the synthesis of N-substituted pyrroles a critical endeavor in the development of novel therapeutic agents and advanced materials.[4] this compound serves as an excellent model compound, embodying the synthetic challenges and opportunities inherent in this class of molecules.

Core Synthetic Strategies: Paal-Knorr and Clauson-Kaas Reactions

The construction of the N-substituted pyrrole ring from a primary amine, such as cyclohexylamine, is most efficiently achieved through the condensation with a 1,4-dicarbonyl compound or its synthetic equivalent. This approach is primarily realized through two named reactions: the Paal-Knorr synthesis and the closely related Clauson-Kaas synthesis.

-

The Paal-Knorr Synthesis : This is the archetypal method, involving the direct condensation of a 1,4-dicarbonyl compound with a primary amine.[5][6] The reaction is typically promoted by acid catalysis, although neutral or weakly acidic conditions are often preferred to maximize yield and prevent side reactions.[5][7]

-

The Clauson-Kaas Synthesis : This is a highly practical modification where a 1,4-dicarbonyl equivalent, most commonly 2,5-dimethoxytetrahydrofuran (DMT), is used as the starting material.[8][9] Under mild acidic conditions, DMT hydrolyzes in situ to form succinaldehyde, the required 1,4-dicarbonyl species, which then reacts with the amine.[10][11] This approach is often favored for its use of a stable, commercially available starting material and the typically milder reaction conditions required.[11]

Mechanistic Deep Dive: The Paal-Knorr/Clauson-Kaas Pathway

Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting unforeseen outcomes. The synthesis of this compound from cyclohexylamine and a 1,4-dicarbonyl precursor proceeds through a well-established pathway.

The reaction is initiated by the nucleophilic attack of the primary amine (cyclohexylamine) on one of the carbonyl groups of the 1,4-dicarbonyl compound (generated in situ from DMT in the Clauson-Kaas variant).[7][12] This forms a hemiaminal intermediate. The key step is the subsequent intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group.[6][12] This ring-closing event is often the rate-determining step of the entire sequence.[6] The resulting 2,5-dihydroxytetrahydropyrrole derivative is unstable and readily undergoes a two-step dehydration, driven by the formation of the stable, aromatic pyrrole ring.[7]

Causality in Experimental Design:

-

Choice of Acid Catalyst : A weak acid, such as acetic acid, is often sufficient to catalyze the reaction.[9] Stronger acids at higher concentrations can promote the self-condensation of the 1,4-dicarbonyl compound, leading to the formation of furan byproducts (the Paal-Knorr Furan Synthesis).[5] Therefore, maintaining a weakly acidic pH (around 5) is crucial for selectively favoring the pyrrole synthesis pathway.[11]

-

Solvent Selection : The choice of solvent depends on the specific substrates and catalyst. Alcohols like ethanol are common, as are aqueous systems, particularly in greener protocols.[2][13] For the Clauson-Kaas reaction, an initial hydrolysis step in water is often performed before the addition of the amine.[11]

-

Temperature Control : While some protocols utilize reflux conditions, many modern variations, especially those using more reactive amines or efficient catalysts, can be performed at room temperature or with gentle heating (e.g., 60-80 °C), which helps to minimize byproduct formation.[1][3]

Caption: Figure 1: Paal-Knorr/Clauson-Kaas Reaction Mechanism

Comparative Analysis of Synthetic Protocols

The versatility of the Paal-Knorr and Clauson-Kaas syntheses is reflected in the wide variety of catalysts and conditions reported in the literature. Modern approaches increasingly focus on milder conditions, solvent-free reactions, and the use of environmentally benign catalysts to improve the sustainability of the process.[4][14]

| Catalyst System | Substrates | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| CATAPAL 200 (Alumina) | Acetonylacetone, various amines | Solvent-free | 60 | 45 min | 68-97 | [1] |

| Indium Trichloride (InCl₃) | 2,5-Hexanedione, various amines | Solvent-free | RT | 2-24 h | 81-98 | [15] |

| Acetic Acid (AcOH) | 2,5-DMT, various amines | Acetic Acid | Reflux | 2.5 h | 59-95 | [9] |

| Iodine (I₂) | 2,5-DMT, various amines | Solvent-free (MW) | 100-140 | 5-15 min | 85-95 | [16] |

| Citric Acid | 2,5-Hexanedione, various amines | Ball Mill | RT | 15 min | ~95 | [17] |

| None (in water) | 1,4-Dicarbonyls, various amines | Water | Reflux | 1-2 h | High | [4] |

Detailed Experimental Protocol: A Self-Validating Clauson-Kaas Synthesis

This protocol is designed as a self-validating system, incorporating in-process controls (TLC) and definitive product characterization (NMR, MS). It adapts a mild, buffered approach which is particularly suitable for amines that might be sensitive to harsher acidic conditions.[11]

Objective: To synthesize this compound from cyclohexylamine and 2,5-dimethoxytetrahydrofuran.

Materials:

-

2,5-Dimethoxytetrahydrofuran (1.0 eq)

-

Cyclohexylamine (1.0 eq)

-

Acetic Acid (1.0 eq)

-

Sodium Acetate (2.0 eq)

-

Deionized Water

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Eluent: Hexane/Ethyl Acetate mixture

Procedure:

-

Activation of 2,5-DMT: In a round-bottom flask fitted with a reflux condenser, add 2,5-dimethoxytetrahydrofuran (1.0 eq) and deionized water (approx. 10 mL per 1 g of DMT). Heat the mixture to reflux for 2 hours under a nitrogen atmosphere. This step hydrolyzes the acetal to the active 2,5-dihydroxytetrahydrofuran intermediate.[11]

-

Reaction Setup: Cool the solution to room temperature. Transfer the aqueous solution to a larger flask suitable for extraction. Add dichloromethane (equal volume to the water).

-

Amine Addition and Buffering: To the biphasic mixture, add cyclohexylamine (1.0 eq). Immediately follow with the addition of sodium acetate (2.0 eq) and glacial acetic acid (1.0 eq) to create an in situ acetate buffer of approximately pH 5.[11]

-

Reaction: Vigorously stir the biphasic mixture at room temperature overnight (12-16 hours).

-

In-Process Control (TLC): Monitor the reaction progress by thin-layer chromatography (TLC). Spot the organic (DCM) layer on a silica plate against a spot of the starting cyclohexylamine. A new, lower Rf spot corresponding to the product should appear, and the amine spot should diminish.

-

Work-up: Once the reaction is complete (as judged by TLC), transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with fresh portions of DCM.

-

Washing: Combine the organic extracts and wash them sequentially with deionized water and then with brine. This removes residual acetic acid, salts, and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a suitable gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).

-

Characterization: Collect the fractions containing the pure product (identified by TLC). Combine and evaporate the solvent. Characterize the final product (a colorless to pale yellow oil) by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of this compound and assess its purity.

Experimental Workflow Visualization

The overall process, from initial setup to final validation, can be visualized as a logical flow.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from cyclohexylamine is most reliably achieved via the Paal-Knorr or Clauson-Kaas condensation reactions. By understanding the underlying mechanism—proceeding through a hemiaminal intermediate followed by a rate-determining cyclization and dehydration—researchers can logically select and optimize reaction conditions. The provided Clauson-Kaas protocol, utilizing a mild acetate buffer system, offers a robust and high-yielding pathway that is amenable to a wide range of substrates and minimizes the formation of acid-catalyzed byproducts. The incorporation of in-process controls and rigorous final characterization ensures the synthesis is a self-validating, trustworthy procedure essential for applications in drug discovery and materials science.

References

-

Paal-Knorr Pyrrole Synthesis . Organic Chemistry Portal. [Link]

-

Al-Zoubi, R. M., et al. (2011). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions . Molecules, 16(6), 4527-4536. [Link]

-

Martínez-Vargas, A., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas . Catalysts, 13(3), 603. [Link]

-

Paal–Knorr synthesis . Wikipedia. [Link]

-

Karanam, P., et al. (2022). Selective One-Pot Cascade Synthesis of N-Substituted Highly Functionalized Pyrroles from Unprotected Sugars, Primary Amines, and Oxoacetonitriles . The Journal of Organic Chemistry, 87(18), 12056-12068. [Link]

-

Jose, A., et al. (2015). Mechanism of the Paal-Knorr Reaction: The Importance of Water Mediated Hemialcohol Pathway . arXiv preprint arXiv:1506.02035. [Link]

-

Troshin, K., & Gevorgyan, V. (2021). Recent Advancements in Pyrrole Synthesis . ACS Organic & Inorganic Au, 1(1), 4-21. [Link]

-

Karanam, P., et al. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines . Molecules, 27(16), 5293. [Link]

-

Paal–Knorr synthesis . Grokipedia. [Link]

-

Chaudhari, C., et al. (2021). One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over the Pd0.5Ru0.5-PVP catalyst . New Journal of Chemistry, 45(18), 8049-8053. [Link]

-

Chaudhari, C., et al. (2021). One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over Pd0.5Ru0.5-PVP catalyst . The Royal Society of Chemistry. [Link]

-

Martínez-Vargas, A., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas . ProQuest. [Link]

-

Kumar, A., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach . ResearchGate. [Link]

-

Kumar, A., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach . Beilstein Journal of Organic Chemistry, 19, 903-925. [Link]

-

Scheme 2: A general reaction of Clauson-Kaas pyrrole synthesis and proposed mechanism . ResearchGate. [Link]

-

Clauson-Kaas Pyrrole Synthesis . Chem-Station International Edition. [Link]

-

Pyrrole synthesis . Organic Chemistry Portal. [Link]

-

Caine, D., et al. (2005). A new and high yielding synthesis of unstable pyrroles via a modified Clauson-Kaas reaction . Tetrahedron Letters, 46(48), 8343-8346. [Link]

-

Yadav, J. S., et al. (2008). Indium(III)-catalyzed synthesis of N-substituted pyrroles under solvent-free conditions . Journal of the Brazilian Chemical Society, 19(5), 877-883. [Link]

-

Singh, K., et al. (2018). Nickel-Catalyzed Synthesis of N-Substituted Pyrroles Using Diols with Aryl- and Alkylamines . The Journal of Organic Chemistry, 83(24), 15327-15341. [Link]

-

Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles . RGM College of Engineering and Technology. [Link]

-

Wang, F., et al. (2015). A novel enzyme-catalyzed synthesis of N-substituted pyrrole derivatives . Catalysis Communications, 64, 77-80. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. grokipedia.com [grokipedia.com]

- 15. researchgate.net [researchgate.net]

- 16. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclohexyl-1H-pyrrole

Introduction

1-Cyclohexyl-1H-pyrrole is a heterocyclic organic compound featuring a five-membered aromatic pyrrole ring substituted with a cyclohexyl group at the nitrogen atom. As with many N-substituted pyrroles, this molecule holds potential interest for researchers in medicinal chemistry and materials science due to the diverse biological activities and unique electronic properties exhibited by this class of compounds. The pyrrole scaffold is a core component of many natural products and pharmaceuticals, and the addition of a bulky, lipophilic cyclohexyl group can significantly influence its physicochemical properties and biological interactions.[1][2]

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. In light of the limited publicly available experimental data for this specific molecule, this document also furnishes detailed, field-proven experimental protocols for the determination of its key properties, empowering researchers to generate this data independently. Furthermore, we present established and modern synthetic routes and discuss the expected spectral characteristics to aid in its synthesis and characterization.

Molecular and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and materials science. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its reactivity and material characteristics.

Known Properties

The foundational molecular properties of this compound have been established:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | [3] |

| Molecular Weight | 149.236 g/mol | [3] |

| InChIKey | POWPPIRAMRAEHW-UHFFFAOYAP | [3] |

| SMILES | C1CCC(CC1)N2C=CC=C2 | [3] |

Experimentally Determined and Predicted Properties

| Property | Predicted Value/Information | Experimental Protocol |

| Boiling Point | Expected to be > 200 °C at atmospheric pressure. | |

| Melting Point | Likely a low-melting solid or a liquid at room temperature. | Standard capillary melting point apparatus. |

| Density | Expected to be slightly less than 1 g/mL. | |

| Solubility | Predicted to be soluble in nonpolar organic solvents (e.g., diethyl ether, hexanes) and polar aprotic solvents (e.g., acetone, ethyl acetate). Low solubility in water is expected. |

It is imperative to distinguish this compound from the similarly named This compound-2,5-dione (also known as N-cyclohexylmaleimide). The latter is a dicarbonyl derivative with significantly different properties, including a reported melting point of 89-91 °C.[4]

Experimental Protocols for Physicochemical Property Determination

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Boiling Point Determination (Capillary Method)

The capillary method is a reliable technique for determining the boiling point of a small quantity of a liquid.[5][6]

Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, a small amount of the liquid is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube and then ceases upon cooling is recorded as the boiling point.

Procedure:

-

Seal one end of a glass capillary tube using a flame.

-

Place a small amount (approximately 0.5 mL) of this compound into a small test tube or a fusion tube.

-

Invert the sealed capillary tube and place it into the liquid in the test tube.

-

Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse this assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a melting point apparatus with a heating block).

-

Heat the bath slowly and observe the capillary tube.

-

Note the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

Figure 1: Workflow for Boiling Point Determination.

Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.[7]

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature bath until it reaches thermal equilibrium.

-

Adjust the water level to the calibration mark, ensuring no air bubbles are present.

-

Dry the outside of the pycnometer and weigh it (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound and allow it to reach the same constant temperature as the water.

-

Adjust the liquid level to the calibration mark.

-

Dry the outside of the pycnometer and weigh it (m₃).

Calculation:

-

Volume of the pycnometer (V) = (m₂ - m₁) / ρ_water (where ρ_water is the density of water at the experimental temperature).

-

Density of this compound (ρ_sample) = (m₃ - m₁) / V.

Figure 2: Workflow for Density Determination.

Solubility Assessment

A qualitative assessment of solubility in various solvents is crucial for selecting appropriate reaction and purification solvents.[8][9]

Procedure:

-

Label a series of small test tubes, one for each solvent to be tested (e.g., water, ethanol, diethyl ether, acetone, hexanes).

-

Add approximately 1 mL of each solvent to the corresponding test tube.

-

Add a small, accurately measured amount of this compound (e.g., 10 mg or 10 µL) to each test tube.

-

Vigorously shake or vortex each test tube for 30-60 seconds.

-

Allow the mixtures to stand and observe for any undissolved material.

-

Record the solubility as "soluble," "partially soluble," or "insoluble."

Synthesis of this compound

The synthesis of N-substituted pyrroles is a well-established area of organic chemistry. Both classical and modern methods can be employed to prepare this compound.

Classical Synthesis: The Paal-Knorr Reaction

The Paal-Knorr synthesis is a robust and widely used method for the preparation of pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[10][11][12]

Reaction Scheme: (A 1,4-dicarbonyl compound, such as 2,5-hexanedione, reacts with cyclohexylamine in the presence of a weak acid catalyst to yield 1-cyclohexyl-2,5-dimethyl-1H-pyrrole. To obtain the unsubstituted this compound, the starting dicarbonyl would be succinaldehyde.)

General Procedure (Illustrative):

-

To a round-bottom flask equipped with a reflux condenser, add the 1,4-dicarbonyl compound (1 equivalent).

-

Add a suitable solvent, such as ethanol or acetic acid.

-

Add cyclohexylamine (1.1 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Modern Synthesis: Microwave-Assisted, Iodine-Catalyzed Reaction

Microwave-assisted organic synthesis offers significant advantages in terms of reduced reaction times and often improved yields.[13][14][15]

Reaction Scheme: 2,5-Dimethoxytetrahydrofuran reacts with cyclohexylamine in the presence of a catalytic amount of iodine under microwave irradiation to yield this compound.

General Procedure:

-

In a microwave reaction vessel, combine 2,5-dimethoxytetrahydrofuran (1.2 mmol), cyclohexylamine (1.0 mmol), and iodine (5 mol%).

-

Irradiate the solvent-free mixture in a microwave reactor at a specified power and temperature for a short duration (typically 5-15 minutes).

-

Monitor the reaction by TLC.

-

After completion, allow the mixture to cool.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and filter to remove any solid byproducts.

-

Evaporate the solvent to obtain the crude product, which can be further purified if necessary.

Figure 3: Comparison of Classical and Modern Synthetic Workflows.

Predicted Spectral Characteristics

¹H NMR Spectroscopy

-

Pyrrole Protons: Two distinct signals are expected for the pyrrole ring protons. The α-protons (at positions 2 and 5) will appear as a multiplet at approximately δ 6.7 ppm, and the β-protons (at positions 3 and 4) will appear as a multiplet at around δ 6.1 ppm.

-

Cyclohexyl Protons: A series of broad, overlapping multiplets are expected in the upfield region (δ 1.0-4.0 ppm) corresponding to the methylene and methine protons of the cyclohexyl ring. The methine proton attached to the nitrogen will be the most downfield of the cyclohexyl signals.

¹³C NMR Spectroscopy

-

Pyrrole Carbons: Two signals are anticipated for the pyrrole ring carbons. The α-carbons will resonate at approximately δ 118 ppm, and the β-carbons will appear at around δ 108 ppm.

-

Cyclohexyl Carbons: Multiple signals are expected in the range of δ 25-60 ppm, corresponding to the carbons of the cyclohexyl group.

Infrared (IR) Spectroscopy

-

C-H Stretching: Aromatic C-H stretching of the pyrrole ring is expected above 3000 cm⁻¹. Aliphatic C-H stretching of the cyclohexyl group will appear just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic C=C stretching bands for the pyrrole ring are expected in the region of 1400-1600 cm⁻¹.

-

C-N Stretching: The C-N stretching vibration will likely be observed in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

Potential Biological and Pharmacological Relevance

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs with a wide range of biological activities.[2] N-substitution on the pyrrole ring allows for the modulation of lipophilicity, steric bulk, and electronic properties, which can significantly impact biological activity.

While no specific biological data for this compound has been found, related N-substituted pyrrole derivatives have demonstrated a variety of pharmacological effects, including:

-

Antimicrobial Activity: Many pyrrole derivatives exhibit antibacterial and antifungal properties.

-

Anticancer Activity: The pyrrole ring is a key component of several anticancer agents.

-

Anti-inflammatory Activity: Certain N-substituted pyrroles have shown potential as anti-inflammatory agents.

The introduction of a cyclohexyl group increases the lipophilicity of the pyrrole core, which could enhance its ability to cross cell membranes and interact with hydrophobic binding pockets of biological targets. Further research is warranted to explore the potential biological activities of this compound.

Conclusion

This compound presents an interesting target for further investigation in the fields of medicinal chemistry and materials science. While a comprehensive set of experimentally determined physicochemical data is not yet available, this guide provides the necessary theoretical framework and practical experimental protocols to enable researchers to synthesize, characterize, and evaluate this compound. The provided synthetic routes offer both classical and modern approaches, and the predicted spectral data will aid in structural verification. The potential for diverse biological activity, inferred from related structures, underscores the value of continued research into this and other N-substituted pyrroles.

References

-

Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

Bandyopadhyay, D., Mukherjee, S., & Banik, B. K. (2010). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules, 15(4), 2520–2525. [Link]

-

GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds. [Link]

-

JoVE. (2020, March 26). Boiling Points. [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

Vijay Nazare. Determination of Boiling Point (B.P). [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]

-

Bandyopadhyay, D., Mukherjee, S., & Banik, B. K. (2010). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules, 15(4), 2520-2525. [Link]

-

Bandyopadhyay, D., Mukherjee, S., & Banik, B. K. (2010). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. ResearchGate. [Link]

-

Unknown. Density of liquids. [Link]

-

Hranova, M., & Valcheva, V. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia, 71(1), 221-240. [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Mettler Toledo. Measuring Density with Laboratory Balance. [Link]

-

ResearchGate. (2022). Scheme 26: Microwave-assisted synthesis of N-substituted pyrroles 55 in.... [Link]

-

PubChem. 1H-Pyrrole-2,5-dione, 1-cyclohexyl-. [Link]

-

Unknown. MEASUREMENT OF DENSITY. [Link]

-

The Physics Partner. (2024, August 8). Determining the density of solids and liquids. The Lab Activity. [Link]

-

Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

SpectraBase. 1H NMR of 1-cyclohexyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate. [Link]

-

Unknown. (2023, August 31). Solubility of Organic Compounds. [Link]

-

ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. [Link]

-

Grokipedia. Paal–Knorr synthesis. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). [Link]

-

BIOSYNCE. (2025, June 16). What is the solubility of pyrrole in different solvents?. [Link]

-

Organic Chemistry Portal. Pyrrole synthesis. [Link]

-

RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. [Link]

-

LookChem. This compound. [Link]

-

ResearchGate. (2025, October 14). Thermodynamic parameters of solubility of 1-cyclohexyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid in organic solvents. [Link]

-

SIELC Technologies. (2018, February 16). 1H-Pyrrole, 1-cyclohexyl-2,5-dihydro-. [Link]

-

Quora. (2018, May 21). Is pyrrole highly soluble in water?. [Link]

-

PubMed. (2024, August 1). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. [Link]

-

Chemical Synthesis Database. This compound-2,5-dione. [Link]

-

The Royal Society of Chemistry. (2017). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. [Link]

-

Semantic Scholar. (2024). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

-

Bio-Rad. Near IR Spectra Collection of Common Organic Compounds (High). [Link]

-

SpectraBase. 1-Cyclohexyl-pyrrolidine - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubMed Central. (2020). Bioactive pyrrole-based compounds with target selectivity. [Link]

-

National Institute of Standards and Technology. Pyrrole. [Link]

-

MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

-

PubMed. (1991). Pyrrolo[5][6]benzodiazepine antitumor antibiotics: relationship of DNA alkylation and sequence specificity to the biological activity of natural and synthetic compounds. [Link]

Sources

- 1. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. mt.com [mt.com]

- 8. scribd.com [scribd.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. grokipedia.com [grokipedia.com]

- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 13. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]

An In-depth Technical Guide to the Molecular Structure and Bonding of 1-cyclohexyl-1H-pyrrole

Abstract

This technical guide provides a comprehensive examination of the molecular structure and bonding of 1-cyclohexyl-1H-pyrrole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes foundational principles of chemical bonding, data from analogous N-substituted pyrroles, and established synthetic methodologies to offer a robust understanding of its key characteristics. This guide will delve into the intricacies of its molecular geometry, the nature of its covalent bonds, and the electronic effects resulting from the interplay between the aromatic pyrrole ring and the aliphatic cyclohexyl substituent. Furthermore, a detailed, field-proven protocol for its synthesis via the Paal-Knorr reaction is provided, alongside an analysis of expected spectroscopic signatures for its characterization.

Introduction: The Significance of N-Substituted Pyrroles

The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous biologically active molecules and functional materials. The substitution at the nitrogen atom (N-1 position) significantly influences the electronic properties, steric hindrance, and overall three-dimensional structure of the pyrrole moiety, thereby modulating its chemical reactivity and biological interactions. This compound, with its bulky, non-planar cyclohexyl group, presents an interesting case study in the conformational dynamics and electronic landscape of N-substituted pyrroles. Understanding the nuanced interplay between the sp²-hybridized aromatic ring and the sp³-hybridized cycloalkane is crucial for the rational design of novel therapeutics and advanced materials.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by the covalent linkage of a planar, aromatic pyrrole ring to a non-planar, saturated cyclohexyl ring via a nitrogen-carbon bond.

The Aromatic Pyrrole Core

The pyrrole ring is a quintessential example of a π-excessive aromatic system. Each of the four carbon atoms and the nitrogen atom in the ring are sp² hybridized, contributing one electron each to the π-system from their p-orbitals. The nitrogen atom's lone pair of electrons also participates in the π-system, resulting in a total of six π-electrons delocalized across the five-membered ring. This adherence to Hückel's rule (4n+2 π-electrons, where n=1) imparts significant aromatic stability to the pyrrole core.

This electron delocalization has several important consequences for the bonding within the pyrrole ring:

-

Bond Lengths: The carbon-carbon bond lengths within the pyrrole ring are intermediate between those of typical single and double bonds, reflecting their partial double-bond character.

-

Planarity: The sp² hybridization of the ring atoms dictates a planar geometry to maximize p-orbital overlap.

-

Chemical Reactivity: The high electron density of the aromatic ring makes it susceptible to electrophilic substitution, primarily at the C-2 and C-5 positions.

The Cyclohexyl Substituent

The cyclohexyl group, being a saturated carbocycle, adopts a stable chair conformation to minimize steric and torsional strain. The carbon atoms are sp³ hybridized, forming a non-planar ring with C-C-C bond angles close to the ideal tetrahedral angle of 109.5°.

The C-N Bond and Conformational Considerations

The bond connecting the cyclohexyl ring to the pyrrole nitrogen (C-N bond) is formed between an sp³ hybridized carbon of the cyclohexane and the sp² hybridized nitrogen of the pyrrole. The rotational freedom around this bond, coupled with the conformational flexibility of the cyclohexyl ring, gives rise to different possible conformers of this compound. The relative orientation of the cyclohexyl ring with respect to the planar pyrrole ring will be governed by steric hindrance, with the most stable conformer being the one that minimizes non-bonded interactions.

Synthesis of this compound: The Paal-Knorr Synthesis

The Paal-Knorr synthesis is a robust and widely employed method for the preparation of N-substituted pyrroles.[1] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, cyclohexylamine.

Reaction Mechanism

The mechanism of the Paal-Knorr pyrrole synthesis is a well-established sequence of nucleophilic attack, cyclization, and dehydration steps. A plausible mechanism for the synthesis of this compound is outlined below:

Caption: Paal-Knorr synthesis workflow.

Experimental Protocol

Materials:

-

2,5-Hexanedione (or other suitable 1,4-dicarbonyl compound)

-

Cyclohexylamine

-

Glacial Acetic Acid (catalyst)

-

Toluene (solvent)

-

Anhydrous Magnesium Sulfate (drying agent)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2,5-hexanedione (1 equivalent) and cyclohexylamine (1.1 equivalents) in toluene.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Pyrrole H-2, H-5 | ~6.5 - 7.0 | Triplet |

| Pyrrole H-3, H-4 | ~6.0 - 6.5 | Triplet |

| Cyclohexyl CH (N-CH) | ~3.5 - 4.0 | Multiplet |

| Cyclohexyl CH₂ | ~1.0 - 2.0 | Multiplet |

The protons on the pyrrole ring will appear in the aromatic region, with the α-protons (H-2, H-5) typically downfield from the β-protons (H-3, H-4). The methine proton of the cyclohexyl group attached to the nitrogen will be the most downfield of the aliphatic protons due to the deshielding effect of the nitrogen atom. The remaining cyclohexyl protons will appear as a complex multiplet in the upfield region.

¹³C NMR:

| Carbon | Expected Chemical Shift (ppm) |

| Pyrrole C-2, C-5 | ~120 - 125 |

| Pyrrole C-3, C-4 | ~105 - 110 |

| Cyclohexyl C-1 (N-CH) | ~50 - 60 |

| Cyclohexyl C-2, C-6 | ~30 - 35 |

| Cyclohexyl C-3, C-5 | ~25 - 30 |

| Cyclohexyl C-4 | ~25 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for both the pyrrole and cyclohexyl moieties.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100 | =C-H stretching (pyrrole) |

| ~2930, ~2850 | C-H stretching (cyclohexyl) |

| ~1500 - 1600 | C=C stretching (pyrrole ring) |

| ~1450 | CH₂ scissoring (cyclohexyl) |

| ~1300 - 1400 | C-N stretching |

| ~700 - 800 | C-H out-of-plane bending (pyrrole) |

Conclusion

This compound represents a molecule where the aromaticity and planarity of the pyrrole ring are perturbed by a bulky, flexible cyclohexyl substituent. This guide has provided a detailed theoretical framework for understanding its molecular structure, bonding, and conformational possibilities. The Paal-Knorr synthesis offers a reliable and straightforward method for its preparation. The predicted spectroscopic data serves as a valuable reference for its experimental characterization. Further computational and experimental studies are warranted to precisely determine its three-dimensional structure and to explore its potential applications in various scientific domains.

References

-

Paal, C.; Knorr, L. Synthese von Furfuran-, Pyrrol- und Thiophenderivaten aus den 1,4-Diketonen. Ber. Dtsch. Chem. Ges.1884 , 17 (1), 981–986. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-Cyclohexyl-1H-pyrrole

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

1-Cyclohexyl-1H-pyrrole is a heterocyclic compound of increasing interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally governed by its physicochemical properties, primarily its solubility and stability. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound, grounded in the established chemistry of the pyrrole moiety and N-substituted heterocyclic compounds. Furthermore, this document outlines detailed, field-proven experimental protocols for the precise determination of these critical parameters. By synthesizing theoretical principles with actionable experimental workflows, this guide aims to empower researchers to effectively harness the potential of this compound in their applications.

Introduction to this compound: A Molecule of Growing Significance

The pyrrole ring is a fundamental scaffold in a vast array of biologically active molecules and functional materials. The introduction of a cyclohexyl group at the N-1 position of the pyrrole ring imparts a significant increase in lipophilicity compared to the parent pyrrole, a modification that can profoundly influence its biological interactions and material properties. Understanding the solubility and stability of this compound is therefore a prerequisite for its rational application in drug design, organic electronics, and chemical synthesis. This guide will delve into the core principles governing these properties and provide robust methodologies for their empirical validation.

Solubility Profile of this compound

The solubility of a compound is a critical determinant of its bioavailability, formulation feasibility, and reaction kinetics. The "like dissolves like" principle provides a foundational framework for predicting the solubility of this compound.[1][2]

Theoretical Solubility Assessment

-

Aqueous Solubility: The parent pyrrole molecule is sparingly soluble in water. The addition of the bulky, nonpolar cyclohexyl group is expected to significantly decrease aqueous solubility. The hydrophobic nature of the cyclohexyl ring will dominate, leading to poor solubility in water and aqueous buffer systems.

-

Organic Solvent Solubility: this compound is anticipated to exhibit good solubility in a range of organic solvents. This includes nonpolar solvents such as hexane and toluene, as well as more polar aprotic solvents like dichloromethane, tetrahydrofuran (THF), and ethyl acetate. Its solubility in polar protic solvents like ethanol and methanol is likely to be moderate. For a structurally related compound, 1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, good solubility was observed in solvents like DMF, DMSO, and acetone.[3]

-

pH-Dependent Solubility: The pyrrole ring is weakly acidic at the N-H position, but in this compound, this proton is replaced. The nitrogen lone pair is part of the aromatic system, making it non-basic. Therefore, the solubility of this compound is not expected to be significantly influenced by pH within the typical aqueous range (pH 1-10).

Quantitative Solubility Data (Predicted)

The following table presents the predicted solubility of this compound in a variety of common laboratory solvents. These predictions are based on the structural characteristics of the molecule and data from analogous compounds.

| Solvent | Predicted Solubility Category | Rationale |

| Water | Insoluble | The dominant hydrophobic character of the cyclohexyl group. |

| 5% Aqueous HCl | Insoluble | The pyrrole nitrogen is not basic and will not be protonated to form a soluble salt.[4][5][6] |

| 5% Aqueous NaOH | Insoluble | Absence of an acidic proton. |

| Hexane | Soluble | Nonpolar solvent dissolving a predominantly nonpolar molecule. |

| Toluene | Soluble | Aromatic solvent capable of interacting with the pyrrole ring. |

| Dichloromethane (DCM) | Very Soluble | A versatile polar aprotic solvent. |

| Tetrahydrofuran (THF) | Very Soluble | A polar aprotic ether that should readily solvate the molecule. |

| Ethyl Acetate | Soluble | A moderately polar solvent. |

| Acetone | Soluble | A polar aprotic ketone. For a related pyrrole derivative, good solubility was noted in acetone.[3] |

| Ethanol | Moderately Soluble | A polar protic solvent; solubility may be limited by the large nonpolar cyclohexyl group. |

| N,N-Dimethylformamide (DMF) | Very Soluble | A highly polar aprotic solvent. A substituted this compound derivative showed maximum solubility in DMF.[3] |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent. |

Experimental Protocol for Solubility Determination

A robust, step-by-step methodology for determining the solubility of this compound is crucial for obtaining reliable data.

Objective: To quantitatively determine the solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to ensure complete separation of the undissolved solid from the supernatant.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted samples by HPLC to determine the concentration of this compound.

-

-

Quantification:

-

Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL, mol/L).

-

Visualization of the Solubility Determination Workflow

Caption: Workflow for Experimental Solubility Determination.

Stability Profile of this compound

The chemical stability of a compound dictates its shelf-life, storage conditions, and potential degradation pathways. For drug candidates, stability is a critical quality attribute that must be thoroughly investigated according to regulatory guidelines.[7]

Theoretical Stability Assessment

-

Thermal Stability: N-substituted pyrroles are generally considered to be thermally stable. Significant decomposition would likely require elevated temperatures. Pyrrole-based colorants, for instance, have been shown to possess notable thermal stability.[8]

-

Photostability: The pyrrole ring contains a chromophore that can absorb UV radiation, potentially leading to photodegradation. Therefore, exposure to light, particularly UV light, may induce degradation. Photostability testing is recommended to ascertain the compound's lability to light.[9]

-

pH-Dependent Stability (Hydrolytic Stability): The pyrrole ring is susceptible to degradation under strongly acidic conditions, where polymerization can occur. In neutral and alkaline conditions, this compound is expected to be relatively stable.

-

Oxidative Stability: The electron-rich pyrrole ring is susceptible to oxidation.[10] Exposure to strong oxidizing agents or atmospheric oxygen over prolonged periods, potentially accelerated by light or heat, could lead to the formation of oxidation products, such as pyrrolidinones.[10]

Potential Degradation Pathways

Based on the known chemistry of the pyrrole nucleus, the following degradation pathways are plausible for this compound:

-

Oxidative Ring Opening: Cytochrome P450 enzymes are known to metabolize pyrroles via oxidation, often at the carbons adjacent to the nitrogen, leading to ring-opened products.[10] Similar oxidative degradation could occur under chemical stress conditions.

-

Polymerization: In the presence of strong acids, the pyrrole ring can be protonated, initiating a polymerization reaction to form "pyrrole black," a complex polymeric material.

-

Photodegradation: Absorption of UV light can promote the formation of reactive intermediates that can lead to a variety of degradation products.

Experimental Protocol for Forced Degradation and Stability Testing

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify major degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents

-

Photostability chamber

-

Oven

-

HPLC-UV system and/or HPLC-Mass Spectrometry (MS) system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.

-

Heat the solution (e.g., at 60 °C) for a defined period (e.g., 24 hours).

-

Withdraw samples at various time points, neutralize, and analyze by HPLC.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH.

-

Heat the solution (e.g., at 60 °C) for a defined period.

-

Withdraw samples, neutralize, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the solution at room temperature for a defined period.

-

Withdraw samples and analyze by HPLC.

-

-

Thermal Degradation:

-

Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80 °C).

-

Withdraw samples at various time points, dissolve in a suitable solvent, and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of this compound to a light source in a photostability chamber, as per ICH Q1B guidelines.[9]

-

Simultaneously, keep a control sample protected from light.

-

Withdraw samples from both the exposed and control solutions at various time points and analyze by HPLC.

-

-

Analysis and Characterization:

-

Use a stability-indicating HPLC method to separate the parent compound from its degradation products.

-

Quantify the degradation over time.

-

If significant degradation is observed, use HPLC-MS to identify the mass of the degradation products to aid in their structural elucidation.

-

Visualization of the Stability Testing Workflow

Caption: Workflow for Forced Degradation and Stability Studies.

Implications for Research and Drug Development

A thorough understanding of the solubility and stability of this compound is paramount for its successful application.

-

For Medicinal Chemists: The predicted low aqueous solubility will necessitate strategies to improve this property for in vivo applications, such as formulation with solubilizing agents or chemical modification of the scaffold. The stability profile will inform the selection of appropriate conditions for synthesis, purification, and storage.

-

For Formulation Scientists: The solubility data is essential for developing suitable dosage forms. The poor aqueous solubility suggests that amorphous solid dispersions, lipid-based formulations, or nano-suspensions may be required for oral delivery.

-

For Analytical Scientists: Knowledge of the degradation pathways is crucial for developing and validating stability-indicating analytical methods.

Conclusion

While specific experimental data for this compound is not yet widely available in the public domain, a strong predictive understanding of its solubility and stability can be derived from fundamental chemical principles and data from analogous structures. This guide provides a scientifically grounded framework for anticipating its behavior and, more importantly, offers robust, detailed protocols for its empirical characterization. By following these methodologies, researchers can generate the high-quality data necessary to unlock the full potential of this compound in their respective fields.

References

- Vertex AI Search. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. Solubility test for Organic Compounds. (2024-09-24).

- Vertex AI Search. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ResearchGate. Thermodynamic parameters of solubility of 1-cyclohexyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid in organic solvents. (2025-10-14).

- SALTISE. Organic Chemistry: Introduction to Solubility. (2021-03-22).

- Vertex AI Search. How to Conduct Stability Studies for Small Molecule Drugs.

- Vertex AI Search. Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. This compound - C10H15N, density, melting point, boiling point, structural formula, synthesis. (2025-05-20).

- Chemical Synthesis Database. This compound-2,5-dione - Chemical Synthesis Database. (2025-05-20).

- European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products.

- Hypha Discovery Blogs. Metabolism of five membered nitrogen containing heterocycles.

- U.S. Food and Drug Administration. Stability Testing of Drug Substances and Drug Products. (1998-05-27).

- Health Canada. Stability Testing of Existing Drug Substances and Products. (2003-06-10).

- Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.

- MDPI. Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors.

- European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products.

Sources

- 1. saltise.ca [saltise.ca]

- 2. chem.ws [chem.ws]

- 3. researchgate.net [researchgate.net]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. www1.udel.edu [www1.udel.edu]

- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 8. mdpi.com [mdpi.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. hyphadiscovery.com [hyphadiscovery.com]

The Chemistry and Application of N-Substituted Pyrroles: A Technical Guide for Researchers

Abstract

The N-substituted pyrrole motif is a cornerstone of modern organic and medicinal chemistry, forming the structural core of a vast array of pharmaceuticals, functional materials, and biologically active natural products.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and diverse applications of N-substituted pyrroles, tailored for researchers, scientists, and drug development professionals. By delving into the causality behind experimental choices and providing detailed, field-proven protocols, this guide aims to empower scientists to effectively harness the synthetic versatility and functional potential of this important heterocyclic scaffold.

Introduction: The Enduring Significance of the N-Substituted Pyrrole Scaffold

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a privileged structure in chemistry and biology.[2][4][5] Its presence in vital biomolecules such as heme, chlorophyll, and vitamin B12 underscores its fundamental role in nature.[2] The substitution on the nitrogen atom (N-substitution) provides a powerful handle to modulate the electronic properties, steric environment, and ultimately, the biological activity and material characteristics of the pyrrole core.[6] This has led to the development of a remarkable number of N-substituted pyrrole-containing compounds with a wide spectrum of applications.

In the pharmaceutical arena, N-substituted pyrroles are integral components of blockbuster drugs like atorvastatin (Lipitor), a leading antihyperlipidemic agent, and sunitinib (Sutent), a multi-targeted tyrosine kinase inhibitor for cancer therapy.[7][8] Their utility extends to antiviral and anticancer agents, demonstrating the broad therapeutic potential of this scaffold.[4][9][10] Beyond medicine, N-substituted pyrroles are pivotal in materials science, particularly in the development of conducting polymers and organic light-emitting diodes (OLEDs), where the N-substituent can be tailored to fine-tune the optoelectronic properties.[6][11][12]

This guide will navigate the key aspects of N-substituted pyrrole chemistry, providing a robust foundation for both seasoned researchers and those new to the field.

Synthetic Strategies for N-Substituted Pyrroles: A Chemist's Toolkit

The construction of the N-substituted pyrrole ring can be achieved through a variety of elegant and efficient synthetic methodologies. The choice of a particular method is often dictated by the desired substitution pattern, the availability of starting materials, and the required reaction conditions.

The Paal-Knorr Synthesis: A Classic and Versatile Approach

The Paal-Knorr synthesis, first reported in 1884, remains one of the most widely employed methods for the preparation of substituted pyrroles.[13][14][15][16] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine under acidic conditions.[13][14][15][16]

Mechanism of the Paal-Knorr Synthesis:

The reaction proceeds through a well-established mechanism:

-

Hemiaminal Formation: The primary amine performs a nucleophilic attack on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[13][14]

-

Intramolecular Cyclization: Subsequent intramolecular attack of the nitrogen atom on the second carbonyl group leads to a cyclic intermediate.[13][14] This is often the rate-determining step.[13][15]

-

Dehydration: The cyclic intermediate undergoes dehydration to yield the aromatic N-substituted pyrrole.[13][14]

Diagram: Paal-Knorr Synthesis Workflow

Caption: A generalized workflow for the Paal-Knorr synthesis of N-substituted pyrroles.

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of a Tricyclic Pyrrole-2-carboxamide [13]

-

Objective: To synthesize a tricyclic pyrrole-2-carboxamide via a microwave-assisted Paal-Knorr cyclization.

-

Materials:

-

1,4-diketone (20.0 mg, 0.0374 mmol)

-

Primary amine (3 equivalents)

-

Ethanol (400 µL)

-

Glacial acetic acid (40 µL)

-

Water

-

Ethyl acetate

-

Brine

-

Magnesium sulfate

-

-

Procedure:

-

To a microwave vial, add a solution of the 1,4-diketone in ethanol.

-

Add glacial acetic acid and the primary amine to the vial.

-

Seal the microwave vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 80 °C.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Partition the mixture between water and ethyl acetate.

-

Extract the aqueous phase three times with ethyl acetate (10 mL).

-

Combine the organic phases, wash with brine, and dry over magnesium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude material by column chromatography to yield the desired product.

-

Table 1: Comparison of Catalysts in the Paal-Knorr Synthesis

| Catalyst | Reaction Conditions | Yield (%) | Reference |

| Hydrochloric Acid | Reflux in Methanol, 15 min | Good | [13] |

| Acetic Acid | Microwave, 80 °C | Good | [13] |

| CATAPAL 200 (Alumina) | 60 °C, 45 min, solvent-free | 68-97 | [2] |

| MgI₂·OEt₂ | MeCN, 80 °C | Good to Excellent | [3][17] |

| β-cyclodextrin-SO₃H | Water, Reflux | Good | [18] |

The Clauson-Kaas Synthesis: An Alternative Route to N-Substituted Pyrroles

The Clauson-Kaas synthesis offers a valuable alternative to the Paal-Knorr reaction, particularly for the synthesis of N-substituted pyrroles from readily available starting materials.[18][19][20] This method involves the reaction of a primary amine with a 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst.[18][19][20]

Mechanism of the Clauson-Kaas Synthesis:

The reaction is believed to proceed via the acid-catalyzed opening of the 2,5-dialkoxytetrahydrofuran to generate a 1,4-dicarbonyl species in situ, which then undergoes a Paal-Knorr type condensation with the primary amine.

Diagram: Clauson-Kaas Synthesis Mechanism

Caption: Proposed mechanism for the Clauson-Kaas synthesis of N-substituted pyrroles.

Experimental Protocol: Microwave-Assisted Clauson-Kaas Synthesis [21]

-

Objective: To synthesize N-substituted pyrroles using a microwave-assisted Clauson-Kaas reaction.

-

Materials:

-

Primary amine (e.g., benzenesulfonamide, 2.16 mmol)

-

2,5-dimethoxytetrahydrofuran (2.06 mmol)

-

Glacial acetic acid (4 mL)

-

-

Procedure:

-

Combine the primary amine, 2,5-dimethoxytetrahydrofuran, and glacial acetic acid in a microwave-safe vessel with a stir bar.

-

Irradiate the mixture in a microwave reactor (e.g., at 120 °C for a specified time).

-

After cooling, the product can often be isolated by vacuum filtration.

-

Modern Synthetic Approaches: Transition Metal Catalysis

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of N-substituted pyrroles, often offering milder reaction conditions and broader substrate scope.[22][23][24] These methods frequently involve the formation of carbon-nitrogen and carbon-carbon bonds in a controlled and efficient manner.

One notable example is the synthesis of pyrroles from dienyl azides catalyzed by transition metals like zinc or rhodium.[22] This reaction proceeds at room temperature and tolerates a variety of functional groups.[22]

Reactivity of N-Substituted Pyrroles: Exploring the Chemical Landscape

The N-substituent plays a crucial role in modulating the reactivity of the pyrrole ring. Understanding these effects is key to designing synthetic routes to more complex molecules.

Electrophilic Aromatic Substitution

Pyrrole is an electron-rich aromatic system and is highly reactive towards electrophilic aromatic substitution.[25][26][27] The substitution typically occurs at the C2 (α) position due to the greater stabilization of the cationic intermediate through resonance.[25][26][28]

The nature of the N-substituent can influence both the rate and regioselectivity of electrophilic substitution. Electron-donating groups on the nitrogen atom generally increase the reactivity of the ring, while electron-withdrawing groups decrease it. For instance, N-benzylpyrrole shows an increased proportion of 3-substitution in some electrophilic reactions compared to pyrrole or N-methylpyrrole.[29]

Cycloaddition Reactions

N-substituted pyrroles can participate in cycloaddition reactions, providing a route to complex, bridged-ring structures.[30][31][32][33][34] For example, the Diels-Alder reaction of N-arylpyrroles with benzynes, generated in situ from diaryliodonium salts, affords bridged-ring amines in good yields.[30]

More recently, a copper-catalyzed [3 + 2] cycloaddition of N-substituted pyrrole-2-carboxaldehydes with arylalkenes has been developed to access dihydropyrrolizine skeletons.[31][32][33][34]

Applications of N-Substituted Pyrroles: From Medicine to Materials

The synthetic accessibility and tunable properties of N-substituted pyrroles have led to their widespread application in various scientific and technological fields.

Medicinal Chemistry and Drug Development

The N-substituted pyrrole scaffold is a common feature in a multitude of clinically used drugs and biologically active compounds.[2][4][7][9][35]

-

Antihyperlipidemic Agents: Atorvastatin (Lipitor), one of the best-selling drugs worldwide, features a complex N-substituted pyrrole core and is used to lower cholesterol levels.[7]

-

Anticancer Drugs: Sunitinib (Sutent) is an N-substituted pyrrole derivative that acts as a multi-targeted receptor tyrosine kinase inhibitor for the treatment of various cancers.[7][8] Other examples include vemurafenib for melanoma and ruxolitinib for myelofibrosis.[7]

-

Antiviral Agents: N-substituted pyrroles have been identified as promising scaffolds for the development of antiviral drugs, including inhibitors of HIV-1 entry.[9][10]

The versatility of synthetic methods like the Paal-Knorr synthesis allows for the creation of large libraries of N-substituted pyrroles for high-throughput screening in drug discovery programs.[13][14]

Materials Science: Conducting Polymers

N-substituted pyrroles are important monomers for the synthesis of conducting polymers.[6][11][12] The N-substituent can be used to modify the polymer's conductivity, solubility, and processing characteristics.[6][36] For instance, the introduction of functional groups at the nitrogen position can tune the optoelectronic properties of the resulting polymers, making them suitable for applications in electrochromic devices and sensors.[6] However, it's noteworthy that N-substitution can sometimes lead to a decrease in conductivity compared to unsubstituted polypyrrole due to steric effects.[12]

Conclusion and Future Outlook

The N-substituted pyrrole framework continues to be a vibrant and highly fruitful area of chemical research. The classic synthetic methods, such as the Paal-Knorr and Clauson-Kaas reactions, remain indispensable tools, while the development of modern transition-metal-catalyzed approaches is expanding the synthetic chemist's arsenal. The profound impact of N-substituted pyrroles in medicinal chemistry is undeniable, with numerous life-saving drugs based on this scaffold. In materials science, the ability to fine-tune the properties of conducting polymers through N-substitution opens up exciting possibilities for the development of novel electronic and optoelectronic devices.

Future research in this field will likely focus on the development of even more efficient and sustainable synthetic methodologies, the exploration of novel biological activities of N-substituted pyrrole derivatives, and the design of advanced functional materials with tailored properties. The inherent versatility and rich chemistry of the N-substituted pyrrole ring ensure its continued importance in addressing key challenges in science and technology.

References

- Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles - Benchchem.

- (PDF) Synthesis of pyrrole and substituted pyrroles (Review) - ResearchGate.

- N-substituted pyrrole-based scaffolds as potential anticancer and antiviral lead structures. Med Chem. 2015;11(6):602-8.

- Application Notes and Protocols for the Paal-Knorr Synthesis of Substituted Pyrroles - Benchchem.

- Proposed Mechanism of the formation of N-substituted pyrroles - ResearchGate.

- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - Beilstein Journals.

- The Electrochemical Properties of N-Substituted Pyrrole/Pyrrole Copolymers.

- Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed.

- Recent Advancements in Pyrrole Synthesis - PMC - PubMed Central.

- Diels–Alder cycloadditions of N-arylpyrroles via aryne intermediates using diaryliodonium salts - PMC - PubMed Central.

- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - NIH.

- Paal-Knorr Synthesis - Alfa Chemistry.

- Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides.

- The [3 + 2] Cycloaddition Reaction of N-Substituted Pyrrole-2-carboxaldehydes with Arylalkenes under Copper Catalysis: Access to Dihydropyrrolizine Skeletons | Organic Letters - ACS Publications.

- The [3 + 2] Cycloaddition Reaction of N-Substituted Pyrrole-2-carboxaldehydes with Arylalkenes under Copper Catalysis - American Chemical Society.

- Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas - MDPI.

- SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1.

- Substituted pyrroles based on ketones: prospects of application and advances in synthesis.

- The [3 + 2] Cycloaddition Reaction of N-Substituted Pyrrole-2-carboxaldehydes with Arylalkenes under Copper Catalysis: Access to Dihydropyrrolizine Skeletons | Organic Letters - ACS Publications - American Chemical Society.

- Pyrrole chemistry. VII. Syntheses and reactions of some N-substituted pyrroles.

- Paal–Knorr synthesis - Wikipedia.

- Scheme 2: A general reaction of Clauson-Kaas pyrrole synthesis and... - ResearchGate.

- The [3 + 2] Cycloaddition Reaction of N-Substituted Pyrrole-2-carboxaldehydes with Arylalkenes under Copper Catalysis: Access to Dihydropyrrolizine Skeletons - PubMed.

- N-substituted pyrrole derivatives as novel human immunodeficiency virus type 1 entry inhibitors that interfere with the gp41 six-helix bundle formation and block virus fusion - PubMed.

- 11.7: Heterocyclic Amines - Chemistry LibreTexts.

- Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles - arkat usa.

- The Chemical and Physical Properties of Pyrrole-Based Conducting Polymers: The Oxidation of Neutral Polypyrrole. - DTIC.

- Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis.

- Facile Synthesis of Novel Conducting Copolymers Based on N-Furfuryl Pyrrole and 3,4-Ethylenedioxythiophene with Enhanced Optoelectrochemical Performances Towards Electrochromic Application - MDPI.

- Electrophilic Substitution in Pyrrole (Reactivity and Orientation).

- Novel substituted pyrrole derivatives and SAR activity. - ResearchGate.

- N-Functionally Substituted Pyrroles | The Journal of Organic Chemistry - ACS Publications.

- Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds - MDPI.

- Recent synthetic and medicinal perspectives of pyrroles: An overview. - SciSpace.

- Electrophilic aromatic substitution - Wikipedia.

- chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes.

- Bioactive pyrrole-based compounds with target selectivity - PMC - PubMed Central.

- Recent transition metal‐catalyzed procedures for the synthesis of pyrroles. - ResearchGate.

- Electrophilic Substitution of Pyrrole and Pyridine - AK Lectures.

- Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline.

- Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group | The Journal of Organic Chemistry - ACS Publications.

- Electrochemical copolymerization of pyrrole with N-substituted pyrroles. Effect of composition on electrical conductivity | Macromolecules - ACS Publications.

- Investigation of the Conductivity Properties of Pyrrole with the Attachment of Electron-Donating Groups (–NH2) and (–Cl) as Substituents | Semantic Scholar.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]

- 3. journal.uctm.edu [journal.uctm.edu]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]

- 8. nbinno.com [nbinno.com]

- 9. N-substituted pyrrole-based scaffolds as potential anticancer and antiviral lead structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-substituted pyrrole derivatives as novel human immunodeficiency virus type 1 entry inhibitors that interfere with the gp41 six-helix bundle formation and block virus fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]